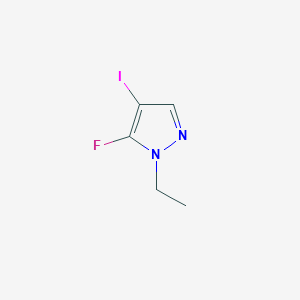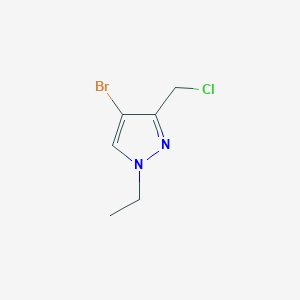
4-(4-Bromo-2-methoxyphenoxy)-1-methylpiperidine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds
A study reviewed the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting different mechanisms between C6-C2 and C6-C3 type model compounds. The presence of the γ-hydroxymethyl group was significant in determining the reaction pathway, with a hydride transfer mechanism playing a greater role than expected in the acidolysis process. This research provides insights into the degradation of lignin, which is crucial for developing more efficient methods for lignin valorization in biorefineries (Yokoyama, 2015).
Antitumorigenic and Antiangiogenic Effects of 2-Methoxyestradiol
The review focused on the antitumorigenic and antiangiogenic effects of 2-methoxyestradiol, suggesting its potential protective effect against estrogen-induced cancers. The study highlights the need for further research to understand the molecular mechanisms of action of 2-methoxyestradiol and its role in cancer prevention (Zhu & Conney, 1998).
Sorption of Phenoxy Herbicides to Soil and Minerals
This review compiled data on the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals, highlighting the significant role of soil organic matter and iron oxides as sorbents. The study provides a comprehensive overview of factors influencing the environmental behavior of phenoxy herbicides, which is crucial for assessing their environmental impact and developing remediation strategies (Werner, Garratt, & Pigott, 2012).
Toxicology of 2,4,6-Tribromophenol
The review summarizes studies on 2,4,6-tribromophenol, covering its occurrence in the environment, toxicokinetics, and toxicodynamics. It calls for more research into its health effects, highlighting the compound's relevance due to its widespread presence in the environment (Koch & Sures, 2018).
Fluorescent Chemosensors Based on 4-Methyl-2,6-Diformylphenol
This review discusses the development of chemosensors based on 4-methyl-2,6-diformylphenol for detecting various analytes, showcasing the high selectivity and sensitivity of these sensors. It emphasizes the potential for further research to enhance sensing capabilities, which can be applied in various fields including environmental monitoring and biomedical diagnostics (Roy, 2021).
Propiedades
IUPAC Name |
4-(4-bromo-2-methoxyphenoxy)-1-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-15-7-5-11(6-8-15)17-12-4-3-10(14)9-13(12)16-2/h3-4,9,11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONHGQVAQYSRIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=C(C=C(C=C2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301242254 | |
| Record name | 4-(4-Bromo-2-methoxyphenoxy)-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301242254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-2-methoxyphenoxy)-1-methylpiperidine | |
CAS RN |
1403483-71-5 | |
| Record name | 4-(4-Bromo-2-methoxyphenoxy)-1-methylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromo-2-methoxyphenoxy)-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301242254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride](/img/structure/B3047436.png)